Ophiopogonine B

Vue d'ensemble

Description

Ophiopogonin B is a steroidal saponin compound isolated from the root of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and cardioprotective effects .

Applications De Recherche Scientifique

Anticancer Properties

1. Inhibition of Tumor Growth and Metastasis

Ophiopogonin B has been shown to effectively inhibit tumor growth and metastasis in various cancer types. For instance, research indicates that Ophiopogonin B reduces migration and invasion in non-small cell lung cancer cells by enhancing the interaction between Axin and β-catenin, leading to decreased β-catenin levels and downregulation of Wnt/β-catenin pathway targets such as cyclin D1 and c-Myc .

2. Induction of Apoptosis

Ophiopogonin B induces apoptosis in cancer cells through multiple pathways. In gastric cancer, it has been reported to activate ferroptosis by blocking the GPX4/xCT-dependent pathway, which is crucial for cell survival . Additionally, it sensitizes lung adenocarcinoma cells to TRAIL-induced apoptosis by downregulating c-FLIP and activating autophagy .

3. Modulation of Signaling Pathways

The compound regulates several key signaling pathways associated with cancer progression:

- JNK/c-Jun Pathway : Ophiopogonin B activates this pathway to suppress proliferation and migration in colon cancer cells .

- PI3K/AKT Pathway : It has been noted to inhibit this pathway, contributing to reduced invasiveness in hepatocellular carcinoma cells .

- Hippo Signaling Pathway : Although less studied, there are indications that Ophiopogonin B may influence this pathway in nasopharyngeal carcinoma .

Table 1: Summary of Key Studies on Ophiopogonin B

Mechanistic Insights

The anticancer effects of Ophiopogonin B are attributed to its ability to modulate cellular signaling pathways and induce cell death mechanisms.

- Autophagy Activation : Studies have demonstrated that Ophiopogonin B can activate autophagy in cancer cells, which is linked to its ability to enhance TRAIL-induced apoptosis .

- Ferroptosis Induction : By inhibiting the GPX4/xCT system, Ophiopogonin B promotes ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

- Cell Cycle Arrest : Research indicates that Ophiopogonin B can induce cell cycle arrest in various cancer cell lines, further contributing to its anticancer efficacy .

Mécanisme D'action

Target of Action

Ophiopogonin B (OP-B) is a bioactive component extracted from Radix Ophiopogon japonicus, a traditional Chinese medicine . The primary targets of Ophiopogonin B include Protein Tyrosine Phosphatase 1B (PTP1B) and Aurora Kinase A (AURKA) . PTP1B is a negative regulator of insulin signaling and is implicated in the regulation of the PI3K/AKT and AMPK signaling pathways . AURKA is a serine/threonine kinase that plays a crucial role in cell division .

Mode of Action

Ophiopogonin B interacts with its targets to exert its effects. It inhibits the expression of PTP1B, thereby inactivating the PI3K/AKT pathway and activating the AMPK pathway . This leads to the suppression of cell proliferation, migration, invasion, and angiogenesis, and promotes apoptosis of cancer cells . Ophiopogonin B also upregulates AURKA, leading to the induction of ferroptosis in non-small cell lung cancer (NSCLC) cells .

Biochemical Pathways

Ophiopogonin B affects several biochemical pathways. It regulates the PI3K/AKT and AMPK signaling pathways through its interaction with PTP1B . It also influences the ferroptosis-related pathways through its interaction with AURKA . Other pathways affected by Ophiopogonin B include glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .

Pharmacokinetics

It is known that ophiopogonin b is a bioactive component of radix ophiopogon japonicus, which has been used in traditional chinese medicine for thousands of years . More research is needed to fully understand the ADME properties of Ophiopogonin B.

Result of Action

Ophiopogonin B has been shown to have potent antiproliferative effects on various cancer cells. It induces apoptosis, mitotic catastrophe, and autophagy in NSCLC cells . It also suppresses cell proliferation, migration, invasion, and angiogenesis, and promotes apoptosis of hepatocellular carcinoma cells . In addition, Ophiopogonin B has been reported to induce ferroptosis in NSCLC cells .

Analyse Biochimique

Biochemical Properties

Ophiopogonin B has been found to interact with various biomolecules, leading to a range of biochemical reactions. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in NSCLC cells . This interaction results in cell cycle arrest at the G0/G1 phase and autophagy .

Cellular Effects

Ophiopogonin B exerts several effects on cellular processes. It has been reported to reduce the growth of NSCLC cell lines NCI-H157 and NCI-H460 by inducing cell cycle arrest and autophagy . Moreover, it has been found to inhibit the proliferation, migration, invasion, and angiogenesis of hepatocellular carcinoma cells .

Molecular Mechanism

The molecular mechanism of Ophiopogonin B involves its binding interactions with biomolecules and changes in gene expression. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . Additionally, it has been found to induce cell cycle arrest in the S and G2/M phases by inhibiting the expression of Myt1 and phosphorylation of Histone H3 (Ser10), resulting in mitotic catastrophe in the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Ophiopogonin B has been observed to induce changes over time. For instance, it has been reported to induce apoptosis, mitotic catastrophe, and autophagy in A549 cells

Dosage Effects in Animal Models

In animal models, the effects of Ophiopogonin B have been observed to vary with different dosages. For instance, a high dose of Ophiopogonin B (75 mg/kg) has been reported to induce autophagy and apoptosis in vivo

Metabolic Pathways

Ophiopogonin B is involved in several metabolic pathways. For instance, it has been found to affect glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin B involves the extraction and purification from the root of Ophiopogon japonicus. The process typically includes the following steps:

Extraction: The dried roots of Ophiopogon japonicus are subjected to solvent extraction using ethanol or methanol.

Concentration: The extract is concentrated under reduced pressure to remove the solvent.

Industrial Production Methods: Industrial production of Ophiopogonin B follows similar extraction and purification processes but on a larger scale. Advanced techniques like Supercritical Fluid Extraction (SFE) and large-scale chromatography are employed to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ophiopogonin B undergoes various chemical reactions, including:

Oxidation: Ophiopogonin B can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert Ophiopogonin B into its reduced forms using reagents like sodium borohydride.

Substitution: Substitution reactions involve replacing functional groups in Ophiopogonin B with other groups, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ophiopogonin B, each with distinct pharmacological properties .

Comparaison Avec Des Composés Similaires

Ophiopogonin B is compared with other similar steroidal saponins such as:

Ophiopogonin D: Shares similar anti-tumor and cardioprotective properties but differs in its specific molecular targets and pathways.

Ophiopogonin A and C: These compounds also exhibit anti-inflammatory and anti-tumor activities but have distinct chemical structures and pharmacokinetics.

Uniqueness: Ophiopogonin B stands out due to its multi-targeted approach in inducing various forms of cell death, making it a promising candidate for cancer therapy and other medical applications .

Activité Biologique

Ophiopogonin B (OP-B) is a bioactive compound derived from Ophiopogon japonicus, a traditional Chinese medicinal herb. This saponin has garnered significant attention due to its diverse biological activities, particularly in cancer therapy. This article explores the biological activity of Ophiopogonin B, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.

Ophiopogonin B exhibits multiple mechanisms through which it exerts its biological effects:

- Induction of Apoptosis : OP-B enhances TRAIL-induced apoptosis by downregulating c-FLIP and activating autophagy in non-small cell lung cancer (NSCLC) cells. This process involves the conversion of LC3-I to LC3-II and decreased levels of p62, indicating enhanced autophagic flux .

- Inhibition of Cell Proliferation : OP-B has been shown to inhibit the proliferation of various cancer cell lines, including gastric, colorectal, and lung cancers. The reported IC50 values range from 2.86 µM to 68.8 µM, indicating its potency against these malignancies .

-

Regulation of Signaling Pathways : OP-B modulates several critical signaling pathways involved in cancer progression:

- PI3K/Akt Pathway : Inhibition of this pathway leads to autophagy and apoptosis in cancer cells .

- Wnt/β-catenin Pathway : OP-B reduces β-catenin levels and its nuclear translocation, thereby inhibiting cell migration and invasion in NSCLC .

- Hippo Signaling Pathway : Recent studies suggest that OP-B may regulate this pathway, which is crucial for maintaining tissue homeostasis and preventing tumorigenesis .

Effects on Cancer Types

Ophiopogonin B has demonstrated efficacy across various cancer types:

- Lung Cancer :

- Gastric Cancer :

- Colorectal Cancer :

Research Findings

A summary of key studies on Ophiopogonin B is presented below:

Case Studies

Several experimental studies have highlighted the clinical relevance of Ophiopogonin B:

- Study on Lung Cancer Resistance : A study demonstrated that OP-B could reverse cisplatin resistance in A549 cells by inducing pyroptosis through caspase activation .

- In Vivo Efficacy in Gastric Cancer : In an animal model, administration of OP-B significantly reduced tumor growth and altered expression levels of key proteins involved in cell survival pathways such as GPX4 and xCT .

Propriétés

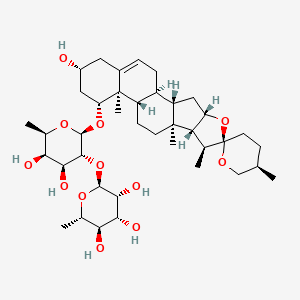

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGURJWJHWYCIQ-AKYREZHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38971-41-4 | |

| Record name | Ophiopogonin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38971-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophiopogonin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038971414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPHIOPOGONIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18059B04U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.